N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-pyridin-3-ylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S2/c21-15(11-4-7-24-10-11)19-16-18-13-3-6-20(9-14(13)25-16)26(22,23)12-2-1-5-17-8-12/h1-2,4-5,7-8,10H,3,6,9H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFJTHLURNENIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target the nrf2 pathway. Nrf2 is a key regulator of oxidative stress and cellular repair.
Mode of Action
It can be inferred from similar compounds that it may act by inducing nrf2 nuclear translocation and nrf2-regulated gene expression.
Biochemical Pathways
Similar compounds have been found to affect the nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.
Pharmacokinetics
Similar compounds have been found to have good bioavailability.
Biological Activity
The compound N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C15H16N4O3S
- Molecular Weight : 344.38 g/mol
- SMILES Notation :
C1=CC(=C(C(=C1)C(=O)N)N)S(=O)(=O)C2=C(N=C(S2)C3=C(C(=C(C(=C3)O)N)N)S(=O)(=O)C4=C(N=C(S4)C5=C(C(=C(C(=C5)O)N)N)S(=O)(=O)
This complex structure incorporates a furan ring and a thiazolo-pyridine moiety, which are known to contribute to various biological activities.
Anticancer Properties
Recent studies have indicated that the compound exhibits significant anticancer properties. For instance, research has shown that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The following table summarizes key findings from recent studies:
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Anti-inflammatory Effects : Some studies suggest that it may reduce inflammation by inhibiting NF-kB signaling pathways.
Other Biological Activities
In addition to its anticancer effects, this compound has shown promise in other areas:
- Antimicrobial Activity : Preliminary tests indicate that the compound possesses antimicrobial properties against various bacterial strains.
- Neuroprotective Effects : Research suggests potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
Case Study 1: Lung Cancer Treatment
In a preclinical study involving A549 lung cancer cells, treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12.5 µM). The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.
Case Study 2: Breast Cancer Metastasis
Another study focused on MCF-7 breast cancer cells demonstrated that the compound inhibited cell migration and invasion by targeting matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiazolo[5,4-c]pyridine have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. A study demonstrated that certain thiazole derivatives could inhibit the growth of breast cancer cells by targeting specific signaling pathways (e.g., PI3K/Akt pathway) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. In vitro studies have shown that it possesses activity against a range of pathogenic bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes. For example, a derivative was found to be effective against Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Recent investigations suggest that this compound may exhibit neuroprotective effects. Research has indicated that it can reduce oxidative stress in neuronal cells, which is crucial in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. A specific study highlighted that compounds with similar structures could enhance neuronal survival under stress conditions .
Agricultural Applications
Pesticidal Activity
this compound has shown potential as a pesticide. Its ability to disrupt the metabolic pathways in pests makes it a candidate for developing novel agrochemicals. Field trials indicated significant reductions in pest populations when applied to crops .
Herbicidal Properties
In addition to its pesticidal activity, the compound has demonstrated herbicidal effects against various weed species. Laboratory assays revealed that it inhibits seed germination and root development in certain dicotyledonous plants . This property can be harnessed for developing environmentally friendly herbicides.
Material Science Applications
Polymer Development
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance their properties. Studies have shown that polymers containing this compound exhibit improved thermal stability and mechanical strength compared to traditional polymers .
Nanomaterials
Recent advances have explored the use of this compound in synthesizing nanomaterials with enhanced electrical and optical properties. For instance, its integration into nanocomposites has led to materials suitable for electronic applications such as sensors and transistors .
Summary of Findings
The following table summarizes the key applications of this compound:
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibits cancer cell proliferation |
| Antimicrobial agents | Effective against Staphylococcus aureus | |
| Neuroprotective agents | Reduces oxidative stress in neuronal cells | |
| Agricultural Science | Pesticides | Significant reduction in pest populations |
| Herbicides | Inhibits seed germination in weeds | |
| Material Science | Polymer development | Enhanced thermal stability |
| Nanomaterials | Improved electrical properties in composites |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Below is a comparative analysis based on available
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Diversity: The pyridin-3-ylsulfonyl group in the target compound (aromatic sulfonyl) contrasts with methylsulfonyl (alkyl sulfonyl) in and 4-trifluoromethoxyphenylsulfonyl (bulky, electron-withdrawing aryl sulfonyl) in . These differences may affect lipophilicity and target binding.
Molecular Weight Trends :
Hypothesized Pharmacological Implications
While direct activity data are unavailable, structural trends suggest:
Limitations in Available Data
- Physical Properties: No density, melting point, or solubility data are reported for any compound, limiting direct physicochemical comparisons .
- Biological Activity : Evidence lacks IC50 values, binding assays, or toxicity profiles, preventing functional comparisons.
Preparation Methods
Route A: Cyclocondensation for Intermediate Preparation
Route A focuses on constructing the thiazolo[5,4-c]pyridine ring system through cyclocondensation. A thiourea derivative is reacted with a dihalogenated pyridine precursor under basic conditions to form the bicyclic core. For example, treatment of 2-aminopyridine-3-thiol with 1,3-dibromopropane in the presence of potassium carbonate yields the tetrahydrothiazolo[5,4-c]pyridine skeleton. This method prioritizes regioselectivity, ensuring the thiazole ring fuses at the 5,4-c positions of the pyridine.
Key Reaction Conditions
- Reagents : 2-Aminopyridine-3-thiol, 1,3-dibromopropane, K₂CO₃
- Solvent : Dimethylformamide (DMF)
- Temperature : 80–100°C
- Time : 12–24 hours
Route B: Large-Scale Synthesis via Reductive Cyclization
Route B employs a reductive cyclization strategy suitable for industrial-scale production. A pyridine-thioether intermediate is subjected to hydrogenation over a palladium catalyst, facilitating simultaneous ring closure and saturation of the pyridine ring. This method achieves higher yields (>70%) and reduces byproduct formation compared to Route A.
Key Reaction Conditions
- Reagents : Pyridine-3-thioether, H₂ (1–3 atm), Pd/C (10% w/w)
- Solvent : Ethanol
- Temperature : 50–60°C
- Time : 6–8 hours
Introduction of the pyridin-3-ylsulfonyl group at the 5-position of the core requires in situ generation of pyridin-3-ylsulfonyl chloride followed by nucleophilic substitution.
Generation of Pyridin-3-ylsulfonyl Chloride
Pyridin-3-ylsulfonyl chloride is synthesized via chlorination of pyridin-3-sulfinic acid using N-chlorosuccinimide (NCS). The reaction proceeds in dichloromethane (DCM) or DMF, with NCS acting as both oxidizing and chlorinating agent.
Key Reaction Conditions
- Reagents : Pyridin-3-sulfinic acid, NCS (1.0 equiv)
- Solvent : DCM or DMF
- Temperature : Room temperature (DCM) or 60°C (DMF)
- Time : 1 hour
Sulfonylation of the Core Amine
The tetrahydrothiazolo[5,4-c]pyridin-5-amine intermediate reacts with pyridin-3-ylsulfonyl chloride in the presence of pyridine as a base. The reaction typically achieves moderate to high yields (50–75%).
Key Reaction Conditions
- Reagents : Tetrahydrothiazolo[5,4-c]pyridin-5-amine, pyridin-3-ylsulfonyl chloride (1.2 equiv), pyridine (3.0 equiv)
- Solvent : DCM
- Temperature : 0°C to room temperature
- Time : 3–6 hours
Amidation at the 2-Position
The final step involves coupling furan-3-carboxylic acid to the amine at the 2-position of the sulfonylated core.
Activation of Furan-3-carboxylic Acid
Furan-3-carboxylic acid is activated using carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). Hydroxybenzotriazole (HOBt) is often added to suppress racemization.
Key Reaction Conditions
- Reagents : Furan-3-carboxylic acid, EDC (1.5 equiv), HOBt (1.5 equiv)
- Solvent : DMF or acetonitrile
- Temperature : 0°C to room temperature
- Time : 30 minutes (activation)
Coupling with the Core Amine
The activated furan-3-carboxylic acid is reacted with the sulfonylated tetrahydrothiazolo[5,4-c]pyridin-2-amine. The reaction proceeds under mild conditions, yielding the target amide.
Key Reaction Conditions
- Reagents : Activated furan-3-carboxylic acid, sulfonylated core (1.0 equiv)
- Solvent : DMF
- Temperature : Room temperature
- Time : 12–24 hours
- Yield : 60–80%
Optimization and Scale-Up Considerations
Purification Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
